![molecular formula C17H18N2O B2740272 2-(5-(benzyloxy)-1H-indol-1-yl)ethanamine CAS No. 1158586-95-8](/img/structure/B2740272.png)
2-(5-(benzyloxy)-1H-indol-1-yl)ethanamine
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Overview
Description
2-(5-(benzyloxy)-1H-indol-1-yl)ethanamine, more commonly known as 5-BENZOXYINDOLE or 5-BOI, is an indole-based compound that has been used in a variety of scientific research applications. It is a synthetic molecule that has been found to have a wide range of biochemical and physiological effects and has been studied for its potential therapeutic applications.
Scientific Research Applications
Medicinal Chemistry and Receptor Ligands
The 2-phenethylamine motif is widely present in nature, from simple open-chain structures to more complex polycyclic arrangements. Benzyloxytryptamine falls into this category. It shares structural similarities with endogenous catecholamines like dopamine, norepinephrine, and epinephrine. These neurotransmitters play critical roles in dopaminergic neurons, influencing voluntary movement, stress response, and mood .
Researchers have explored benzyloxytryptamine derivatives as ligands for various receptors, including:
- TAAR1 (Trace Amine-Associated Receptor 1) : Investigating their binding to TAAR1 can reveal potential therapeutic applications .
Antioxidant and Antimicrobial Properties
Benzyloxytryptamine derivatives have been studied for their antioxidant and antimicrobial activities. These compounds may help combat oxidative stress and microbial infections. Researchers have synthesized metal complexes with benzyloxytryptamine-based ligands, exploring their potential as therapeutic agents .
Synthetic Chemistry and Benzyl Ether Formation
Benzyloxytryptamine serves as a precursor for benzyl ethers. Researchers have developed convenient methods for preparing benzyl ethers using this compound. Benzyl ethers find applications in organic synthesis, protecting functional groups during reactions, and modifying natural products .
Biological Activity and Drug Discovery
Researchers continue to explore benzyloxytryptamine derivatives for novel biological activities. By modifying the 2-phenethylamine scaffold, they aim to discover new leads for drug development. Investigating their binding to specific receptors and understanding their pharmacokinetics contributes to drug discovery efforts.
Mechanism of Action
Target of Action
It’s known that indole derivatives often interact with various biological targets, including enzymes and receptors .
Mode of Action
The compound likely interacts with its targets through a combination of non-covalent interactions, such as hydrogen bonding, van der waals forces, and π-π stacking .
Biochemical Pathways
Indole derivatives are known to participate in a variety of biochemical processes, including the suzuki–miyaura cross-coupling reaction .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of functional groups that can undergo metabolic transformations .
Result of Action
The compound’s effects would likely depend on its specific targets and the nature of its interactions with these targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-(5-(benzyloxy)-1H-indol-1-yl)ethanamine .
properties
IUPAC Name |
2-(5-phenylmethoxyindol-1-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c18-9-11-19-10-8-15-12-16(6-7-17(15)19)20-13-14-4-2-1-3-5-14/h1-8,10,12H,9,11,13,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFZERRMLZYNJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(benzyloxy)-1H-indol-1-yl)ethanamine |
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